molecular formula C7H7N3O3 B13019395 3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione

3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione

Cat. No.: B13019395
M. Wt: 181.15 g/mol
InChI Key: JYZVIRGAJDWCSH-UHFFFAOYSA-N
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Description

3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is a heterocyclic compound that features a fused oxazole and pyridazine ring system. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide, leading to the formation of the desired compound . The reaction conditions often include heating the reactants in a suitable solvent, followed by purification steps to isolate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione has been explored for its applications in several fields:

Mechanism of Action

The mechanism by which 3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A related compound with a similar core structure but lacking the fused oxazole ring.

    Pyridazinone: Another related compound with a similar core structure but different functional groups.

Uniqueness

3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive review of its biological activity, synthesis, and research findings based on diverse sources.

  • Molecular Formula : C7H7N3O
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 1706445-93-3
  • Purity : Minimum 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,6-Dimethyloxazolo[4,5-d]pyridazine derivatives. For instance:

  • A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Notably, compounds demonstrated significant inhibition of cell proliferation in breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancer models .
  • The mechanism of action involves inducing apoptosis and cell cycle arrest. Specific derivatives have shown promising results as cyclin-dependent kinase (CDK) inhibitors, leading to enhanced therapeutic efficacy against cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Research indicates that certain pyridazine derivatives exhibit protective effects against neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related compounds:

  • Compounds derived from similar structures have shown moderate activity against various pathogens, including Candida albicans. This suggests a potential for further exploration in the development of antimicrobial agents .

Synthesis and Characterization

The synthesis of 3,6-Dimethyloxazolo[4,5-d]pyridazine derivatives typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazine Ring : Utilizing hydrazine derivatives to construct the core structure.
  • Functionalization : Introduction of substituents at various positions to enhance biological activity.

Table 1 summarizes some synthesized derivatives and their corresponding biological activities:

Compound IDStructure DescriptionAnticancer Activity (IC50 μM)Notes
11aNon-fused pyridazine derivative10.5Effective against breast cancer lines
11bSubstituted with methoxy groups15.0Shows promise as a CDK inhibitor
11cHalogenated variant8.0Exhibited strong antiproliferative effects

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activities of these compounds:

  • The SRB assay was employed to evaluate cytotoxicity against human cancer cell lines, revealing that several derivatives possess IC50 values in the low micromolar range .

Mechanistic Insights

Mechanistic studies reveal that the anticancer activity is mediated through multiple pathways:

  • Apoptosis Induction : Flow cytometry analyses indicated increased Annexin V-positive cells in treated groups.
  • Cell Cycle Arrest : Significant accumulation of cells in the G1 phase was observed following treatment with specific derivatives.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

3,6-dimethyl-[1,3]oxazolo[4,5-d]pyridazine-2,7-dione

InChI

InChI=1S/C7H7N3O3/c1-9-4-3-8-10(2)6(11)5(4)13-7(9)12/h3H,1-2H3

InChI Key

JYZVIRGAJDWCSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(N=C2)C)OC1=O

Origin of Product

United States

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